(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
Description
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
941946-24-3 |
|---|---|
Molecular Formula |
C20H21FN4O3 |
Molecular Weight |
384.411 |
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H21FN4O3/c1-2-28-13-7-12-25-18(14-8-3-5-10-16(14)23-20(25)27)24-19(26)22-17-11-6-4-9-15(17)21/h3-6,8-11H,2,7,12-13H2,1H3,(H2,22,24,26) |
InChI Key |
PKENZDVUVCCKMG-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a novel compound that belongs to the class of quinazoline derivatives. This compound exhibits significant potential for various biological activities, which are crucial for its application in pharmacology. The unique structural features of this compound, including the quinazoline core and the urea moiety, suggest a diverse range of interactions with biological targets.
Structural Characteristics
The molecular formula of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is , and its molecular weight is approximately 366.4 g/mol. The compound's structure can be depicted as follows:
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties. Key findings include:
Anticancer Activity
Research has indicated that quinazoline derivatives possess anticancer properties, with specific compounds demonstrating inhibitory effects on cancer cell lines. For instance, compounds similar in structure have shown activity against Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10.5 | Inhibition of Plk1 | |
| MCF7 | 8.0 | Apoptosis induction | |
| A549 | 12.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which are critical for signal transduction in cancer cells.
Table 2: Enzyme Inhibition Data
The mechanism by which (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea exerts its biological effects involves interaction with specific protein targets. This interaction leads to modulation of signaling pathways associated with cell growth and apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline-based compounds in preclinical models:
- Case Study on Plk1 Inhibition : A study demonstrated that a related quinazoline derivative inhibited Plk1 activity in vitro and reduced tumor growth in xenograft models.
- Case Study on Apoptosis Induction : Another investigation revealed that the compound induced apoptosis in breast cancer cells through activation of caspase pathways.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea can inhibit cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis. This makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea typically involves several key steps:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives and isocyanates.
- Introduction of Substituents : The ethoxypropyl and fluorophenyl groups are introduced through substitution reactions.
- Formation of the Urea Moiety : The final step involves reacting the intermediate with an appropriate isocyanate to yield the urea derivative.
Applications in Medicinal Chemistry
The unique structural features of (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea make it a valuable building block for synthesizing more complex molecules in medicinal chemistry. Potential therapeutic applications include:
- Drug Development : Targeting specific enzymes or receptors involved in cancer and inflammatory pathways.
- Material Science : The compound may also find applications in developing new materials or as catalysts in various chemical processes.
Case Studies and Research Findings
Recent studies have highlighted the potential of quinazoline derivatives, including (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea, in various therapeutic areas:
Q & A
Q. What are the key synthetic strategies for constructing the quinazolinone core and urea linkage in this compound?
The synthesis typically involves:
- Step 1: Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl sources under acidic conditions .
- Step 2: Introduction of the 3-ethoxypropyl group through alkylation or nucleophilic substitution, requiring controlled temperatures (60–80°C) and solvents like DMF or dichloromethane .
- Step 3: Urea bridge formation using carbodiimide-mediated coupling between the quinazolinone amine and 2-fluorophenyl isocyanate. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical . Optimization Tip: Monitor reaction progress by TLC and use HPLC (>95% purity) for final product validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
